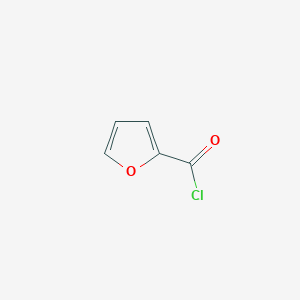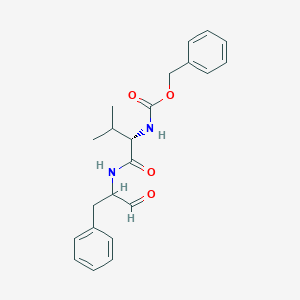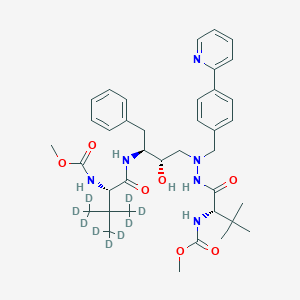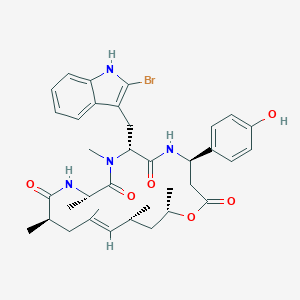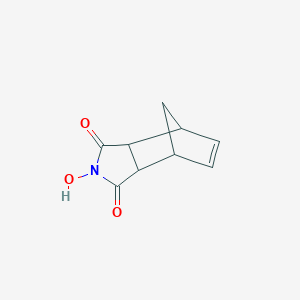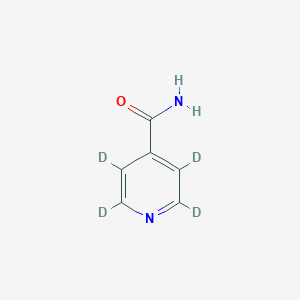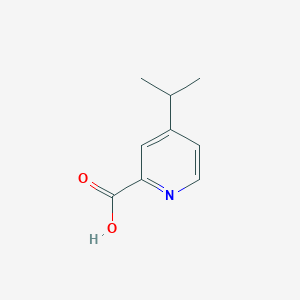
Bis(2-bromoethyl)amine hydrobromide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bis(2-bromoethyl)amine hydrobromide involves multiple approaches, including the use of palladium-catalyzed reactions and bromination techniques. For example, palladium catalyzed reactions have been utilized for synthesizing complex aminoporphyrin, secondary bis(porphyrinyl)amine, and hydroxyporphyrin complexes from bromoporphyrins, highlighting the versatility of palladium catalysis in forming amine-containing structures (Esdaile, Senge, & Arnold, 2006). Additionally, novel brominating agents have been developed for the efficient bromination of allylic positions in organic compounds, showcasing advancements in bromination techniques that could be applicable to the synthesis of bis(2-bromoethyl)amine hydrobromide (Khazaei, Vaghei, & Karkhanei, 2002).
Molecular Structure Analysis
The molecular structure of bis(2-bromoethyl)amine hydrobromide and related compounds has been characterized using various spectroscopic and crystallographic techniques. The crystal structures of nickel complexes of primary 5-aminoporphyrin synthesized through palladium catalysis reveal intricate molecular geometries and interactions, offering insights into the structural aspects of similar amine compounds (Esdaile et al., 2006).
Chemical Reactions and Properties
Bis(2-bromoethyl)amine hydrobromide undergoes a variety of chemical reactions, reflecting its reactive nature. Research on bromination reactions, for instance, has provided valuable information on the reactivity of amine compounds with brominating agents, which is relevant to understanding the chemical behavior of bis(2-bromoethyl)amine hydrobromide (Khazaei et al., 2002).
Physical Properties Analysis
The physical properties of bis(2-bromoethyl)amine hydrobromide, such as solubility, melting point, and crystal structure, are crucial for its handling and application in various scientific studies. While specific studies on these properties were not identified in the current literature search, related research on the synthesis and characterization of similar compounds provides a foundation for understanding the physical behavior of bis(2-bromoethyl)amine hydrobromide.
Chemical Properties Analysis
The chemical properties of bis(2-bromoethyl)amine hydrobromide, including its reactivity, stability, and interaction with other chemical species, are essential for its application in synthesis and material science. Studies on the bromination of organic compounds and the development of novel brominating agents offer insights into the chemical properties and reactivity of bis(2-bromoethyl)amine hydrobromide (Khazaei et al., 2002).
Applications De Recherche Scientifique
Synthesis of Thiazolines and Thiazines
- Application Summary: Bis(2-bromoethyl)amine hydrobromide can be used as a reactant to synthesize thiazolines and thiazines . These compounds are heterocyclic compounds that have various applications in medicinal chemistry due to their wide range of biological activities.
- Methods of Application: The synthesis of thiazolines and thiazines involves a tandem S-alkylation-cyclodeamination of thioamides/haloamines . The specific experimental procedures and technical details would depend on the exact reaction conditions and the specific thiazolines and thiazines being synthesized.
- Results or Outcomes: The result of this application is the synthesis of thiazolines and thiazines . The specific outcomes, including any quantitative data or statistical analyses, would depend on the exact reaction conditions and the specific thiazolines and thiazines being synthesized.
Synthesis of Optically Active Tertiary Phosphines
- Application Summary: Bis(2-bromoethyl)amine hydrobromide can be used to synthesize optically active tertiary phosphines . These compounds are important in the field of asymmetric catalysis.
- Methods of Application: The synthesis involves a cesium hydroxide-catalyzed P-alkylation of secondary phosphines . The specific experimental procedures and technical details would depend on the exact reaction conditions and the specific tertiary phosphines being synthesized.
- Results or Outcomes: The result of this application is the synthesis of optically active tertiary phosphines . The specific outcomes, including any quantitative data or statistical analyses, would depend on the exact reaction conditions and the specific tertiary phosphines being synthesized.
Synthesis of Secondary Amines
- Application Summary: Bis(2-bromoethyl)amine hydrobromide can be used to synthesize secondary amines . These compounds have various applications in medicinal chemistry and materials science.
- Methods of Application: The synthesis involves a CsOH-promoted chemoselective mono-N-alkylation of primary amines, diamines, and polyamines . The specific experimental procedures and technical details would depend on the exact reaction conditions and the specific secondary amines being synthesized.
- Results or Outcomes: The result of this application is the synthesis of secondary amines . The specific outcomes, including any quantitative data or statistical analyses, would depend on the exact reaction conditions and the specific secondary amines being synthesized.
Safety And Hazards
Bis(2-bromoethyl)amine hydrobromide is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation and to use personal protective equipment when handling this chemical . In case of accidental release, it is advised to avoid letting the chemical enter drains or water courses .
Propriétés
IUPAC Name |
2-bromo-N-(2-bromoethyl)ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br2N.BrH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHKEXPNBPDPOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)NCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962963 | |
| Record name | 2-Bromo-N-(2-bromoethyl)ethan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-bromoethyl)amine hydrobromide | |
CAS RN |
43204-63-3 | |
| Record name | Ethanamine, 2-bromo-N-(2-bromoethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43204-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 43204-63-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-N-(2-bromoethyl)ethan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-bromoethyl)ammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



